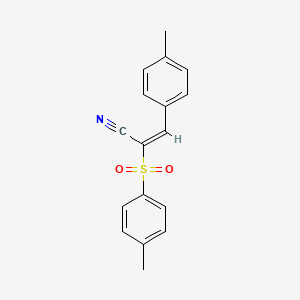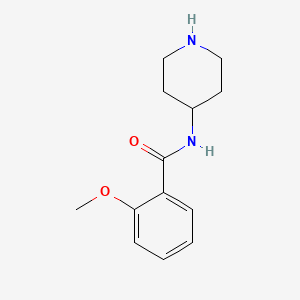
1-(3,5-Dimethylpiperidin-1-yl)-2-(5-phenyl-1,2-oxazol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethylpiperidin-1-yl)-2-(5-phenyl-1,2-oxazol-3-yl)ethanone is a chemical compound that belongs to the class of synthetic cathinones. It is commonly known by its street name, Dibutylone. Dibutylone is a popular research chemical that is used in scientific research due to its unique properties.
Wirkmechanismus
Dibutylone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It also acts as a releasing agent of these neurotransmitters. This results in an increase in the levels of these neurotransmitters in the brain, leading to a euphoric and stimulating effect.
Biochemical and Physiological Effects:
Dibutylone has been shown to have both stimulant and hallucinogenic effects. It produces a feeling of euphoria, increased energy, and heightened alertness. It can also cause hallucinations, paranoia, and anxiety. Dibutylone has been shown to have a similar effect to other synthetic cathinones, such as methylone and mephedrone.
Vorteile Und Einschränkungen Für Laborexperimente
Dibutylone is a useful tool for studying the effects of synthetic cathinones on the central nervous system. It has been used as a reference standard for other synthetic cathinones, allowing researchers to compare the effects of different compounds. However, Dibutylone has limitations in terms of its safety profile. It can cause adverse effects such as hallucinations and paranoia, making it potentially dangerous to work with.
Zukünftige Richtungen
There are several future directions for research on Dibutylone. One area of research could focus on the long-term effects of synthetic cathinones on the brain. Another area of research could focus on the development of safer synthetic cathinones that have less potential for abuse and adverse effects. Additionally, research could focus on the development of new analytical techniques for the detection and quantification of synthetic cathinones in biological samples.
Conclusion:
In conclusion, Dibutylone is a synthetic cathinone that is commonly used in scientific research. It is used to study the effects of synthetic cathinones on the central nervous system and has a unique mechanism of action. Dibutylone has both advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, Dibutylone is a valuable tool for studying the effects of synthetic cathinones on the brain and has the potential to lead to new insights into the mechanisms of drug addiction and abuse.
Synthesemethoden
The synthesis of Dibutylone involves the reaction of 1-(3,5-Dimethylpiperidin-1-yl)propan-1-one with 5-phenyl-1,2-oxazole-3-carboxylic acid. The reaction is catalyzed by a strong acid, typically sulfuric acid. The product is then purified using a series of chemical reactions and recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
Dibutylone is used in scientific research to study the effects of synthetic cathinones on the central nervous system. It is commonly used as a reference standard for other synthetic cathinones. Dibutylone is also used to study the pharmacokinetics and pharmacodynamics of synthetic cathinones.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-(5-phenyl-1,2-oxazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-8-14(2)12-20(11-13)18(21)10-16-9-17(22-19-16)15-6-4-3-5-7-15/h3-7,9,13-14H,8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUBHVOEHKYYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CC2=NOC(=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylpiperidin-1-yl)-2-(5-phenyl-1,2-oxazol-3-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide](/img/structure/B7460176.png)


![3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460186.png)

![2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7460199.png)



![N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B7460235.png)

![2-Methyl-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7460261.png)
![N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7460269.png)